molecular formula C13H18N2O B7482045 N-[3-(cyclopentylamino)phenyl]acetamide

N-[3-(cyclopentylamino)phenyl]acetamide

Cat. No.: B7482045
M. Wt: 218.29 g/mol
InChI Key: QTGHJOGZQOJGCI-UHFFFAOYSA-N
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Description

N-[3-(cyclopentylamino)phenyl]acetamide is a substituted acetamide featuring a cyclopentylamino group attached to the phenyl ring at the meta position. The cyclopentylamino group introduces steric bulk and moderate lipophilicity, which may influence solubility, reactivity, and biological activity compared to other acetamides.

Properties

IUPAC Name

N-[3-(cyclopentylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(16)14-12-7-4-8-13(9-12)15-11-5-2-3-6-11/h4,7-9,11,15H,2-3,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGHJOGZQOJGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly alter the electronic and steric profiles of acetamides:

  • N-(3-Nitrophenyl)acetamide (): The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions .
  • N-[3-(1-phenylethyl)phenyl]acetamide (): The branched alkyl substituent introduces steric hindrance, which may reduce crystallization tendencies and lower melting points compared to planar substituents .
Table 1: Substituent Effects on Key Properties
Compound Substituent(s) Key Properties Reference
N-(3-Amino-4-methoxyphenyl)acetamide -NH₂, -OCH₃ (meta/para) Enhanced solubility in polar solvents; potential H-bond donor/acceptor
N-(3-Nitrophenyl)acetamide -NO₂ (meta) Electron-deficient ring; reduced reactivity in nucleophilic environments
N-[3-(1-phenylethyl)phenyl]acetamide -CH(CH₂Ph) (meta) Steric bulk; lower melting point

Spectroscopic and Structural Comparisons

NMR Spectral Trends

highlights additive substituent effects on ¹H and ¹³C NMR chemical shifts in N-(substituted phenyl)acetamides. For example:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) deshield aromatic protons, shifting signals downfield.
  • Electron-donating groups (e.g., -OCH₃, -NH₂) cause upfield shifts due to increased electron density .
Table 2: Representative ¹H NMR Shifts (δ, ppm)
Compound Aromatic Proton Shifts (δ) N-H Proton Shift (δ)
N-(3-Chlorophenyl)acetamide 7.2–7.5 (meta-Cl) 10.1 (broad)
N-(4-Methoxyphenyl)acetamide 6.8–7.1 (para-OCH₃) 9.8 (broad)

Key Differences and Trends

Substituent Position: Meta-substituted acetamides (e.g., 3-nitro, 3-amino) often exhibit distinct electronic effects compared to para-substituted analogs.

Steric vs. Electronic Effects: Bulky groups (e.g., cyclopentylamino, phenylethyl) prioritize steric considerations, while polar groups (e.g., -NH₂, -OCH₃) enhance solubility.

Synthetic Flexibility : Palladium-catalyzed methods () enable complex aryl linkages, whereas acetylation reactions () are suitable for simpler derivatives.

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